molecular formula C24H25Cl2N5OS B12402716 PfGSK3/PfPK6-IN-2

PfGSK3/PfPK6-IN-2

Cat. No.: B12402716
M. Wt: 502.5 g/mol
InChI Key: SZKUPGRFEZHAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PfGSK3/PfPK6-IN-2 is a potent dual inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites of Plasmodium falciparum, making it a promising candidate for antimalarial research .

Preparation Methods

The synthesis of PfGSK3/PfPK6-IN-2 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PfGSK3/PfPK6-IN-2 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under basic or acidic conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PfGSK3/PfPK6-IN-2 has several scientific research applications:

Mechanism of Action

PfGSK3/PfPK6-IN-2 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases are essential for the survival and proliferation of Plasmodium falciparum. By inhibiting these kinases, the compound disrupts critical signaling pathways and processes in the parasite, leading to its death. The molecular targets and pathways involved include the regulation of glycogen metabolism and cell cycle control .

Comparison with Similar Compounds

PfGSK3/PfPK6-IN-2 is unique due to its dual inhibitory activity against both PfGSK3 and PfPK6. Similar compounds include:

These compounds share similar structural features but differ in their potency, selectivity, and biological activity.

Properties

Molecular Formula

C24H25Cl2N5OS

Molecular Weight

502.5 g/mol

IUPAC Name

[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29)

InChI Key

SZKUPGRFEZHAPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.